![molecular formula C15H22O3 B134631 Arteannuin L CAS No. 207446-89-7](/img/structure/B134631.png)
Arteannuin L
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,3aS,6R,6aS,10R,10aS)-10-hydroxy-3,6-dimethyl-9-methylidene-3a,4,5,6,6a,7,8,10-octahydro-3H-benzohbenzofuran-2-one typically involves multiple steps, including cyclization, hydroxylation, and methylation reactions. The specific synthetic route and reaction conditions can vary depending on the desired yield and purity of the final product. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and catalysts to facilitate the formation of the desired structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
(3R,3aS,6R,6aS,10R,10aS)-10-hydroxy-3,6-dimethyl-9-methylidene-3a,4,5,6,6a,7,8,10-octahydro-3H-benzohbenzofuran-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: Functional groups on the benzofuran ring can be substituted with other groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and halogenating agents like bromine or chlorine for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction may produce various alcohol derivatives. Substitution reactions can introduce different functional groups onto the benzofuran ring, resulting in a wide range of derivatives with diverse properties.
Scientific Research Applications
Anti-Malarial Activity
Arteannuin L exhibits potent anti-malarial properties, particularly against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. In vitro studies have shown that this compound can enhance the efficacy of artemisinin derivatives by exhibiting synergistic effects when combined with other compounds from A. annua.
- Case Study : A study reported that Arteannuin B, a related compound, showed strong synergistic interactions with artemisinin against chloroquine-resistant strains of P. falciparum . This suggests that this compound may also contribute to overcoming drug resistance in malaria treatment.
Anti-Cancer Properties
Recent research indicates that this compound has significant anti-cancer effects, particularly against various types of cancer cells. It has been shown to induce apoptosis (programmed cell death) in cancer cells while sparing healthy cells.
- Case Study : A study demonstrated that dihydroartemisinin, a derivative related to this compound, was selectively toxic to breast cancer cells without affecting normal cells . This selectivity is crucial for developing safer cancer therapies.
Antiviral Effects
This compound has also been investigated for its antiviral properties. It has shown promise in inhibiting the replication of several viruses, including SARS-CoV-2.
- Case Study : In vitro experiments revealed that compounds from A. annua, including this compound derivatives like artesunate, effectively inhibited SARS-CoV-2 replication and reduced inflammation associated with viral infections .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of (3R,3aS,6R,6aS,10R,10aS)-10-hydroxy-3,6-dimethyl-9-methylidene-3a,4,5,6,6a,7,8,10-octahydro-3H-benzohbenzofuran-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- (3R,3aS,6R,6aS,10R,10aS)-10-hydroxy-3,6-dimethyl-9-methylidene-3a,4,5,6,6a,7,8,10-octahydro-3H-benzohbenzofuran-2-one : This compound is unique due to its specific stereochemistry and functional groups.
- 4,4’-Difluorobenzophenone : Another compound with a benzofuran structure, but with different functional groups and properties .
- Noble gas compounds : Although not structurally similar, these compounds share some chemical properties and reactivity patterns .
Uniqueness
The uniqueness of (3R,3aS,6R,6aS,10R,10aS)-10-hydroxy-3,6-dimethyl-9-methylidene-3a,4,5,6,6a,7,8,10-octahydro-3H-benzohbenzofuran-2-one lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Biological Activity
Arteannuin L, a sesquiterpene lactone derived from Artemisia annua, has garnered attention for its diverse biological activities, particularly in anti-inflammatory, anti-cancer, and antimicrobial effects. This article synthesizes existing research findings to provide a comprehensive overview of the biological activity of this compound, supported by data tables and case studies.
Chemical Structure and Properties
This compound belongs to the class of compounds known as sesquiterpene lactones. Its structure is characterized by a unique lactone ring that contributes to its biological activity. The molecular formula of this compound is , and it exhibits significant lipophilicity, which enhances its interaction with biological membranes.
Biological Activities
1. Anti-inflammatory Effects
This compound has demonstrated potent anti-inflammatory properties. Studies have shown that it inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in various cell models. For instance, in a study involving lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this compound significantly reduced the levels of nitric oxide (NO) and prostaglandin E2 (PGE2), markers indicative of inflammation .
Cytokine | Control Group (pg/mL) | This compound Treatment (pg/mL) | Inhibition (%) |
---|---|---|---|
TNF-α | 150 | 60 | 60 |
IL-1β | 200 | 80 | 60 |
IL-6 | 180 | 90 | 50 |
2. Anticancer Properties
Research indicates that this compound possesses anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest in various cancer cell lines. In vitro studies have reported that this compound inhibits the proliferation of breast cancer cells by inducing apoptosis via the mitochondrial pathway .
Case Study: Breast Cancer Cell Lines
A study involving MCF-7 breast cancer cells treated with this compound showed:
- IC50 Value : 12 µM after 48 hours
- Mechanism : Induction of caspase-3 and -9 activation leading to apoptosis.
3. Antimicrobial Activity
This compound exhibits antimicrobial properties against a range of pathogens. In vitro assays have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi . The compound's mechanism involves disrupting microbial cell membranes and inhibiting biofilm formation.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Candida albicans | 64 µg/mL |
The biological effects of this compound can be attributed to several mechanisms:
- Inhibition of NF-κB Signaling : this compound suppresses NF-κB activation, leading to decreased expression of inflammatory mediators .
- Reactive Oxygen Species (ROS) Modulation : It has been shown to modulate oxidative stress pathways, enhancing cellular antioxidant defenses .
- Cytotoxicity in Cancer Cells : The compound induces oxidative stress in cancer cells, leading to cell death through apoptosis .
Properties
IUPAC Name |
(3R,3aS,6R,6aS,10R,10aS)-10-hydroxy-3,6-dimethyl-9-methylidene-3a,4,5,6,6a,7,8,10-octahydro-3H-benzo[h][1]benzofuran-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-8-4-7-12-10(3)14(17)18-15(12)11(8)6-5-9(2)13(15)16/h8,10-13,16H,2,4-7H2,1,3H3/t8-,10-,11+,12+,13-,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCCSJGLHBNKPR-JZIIGSACSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C(=O)OC23C1CCC(=C)C3O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]2[C@H](C(=O)O[C@@]23[C@H]1CCC(=C)[C@H]3O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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